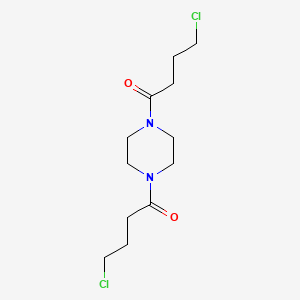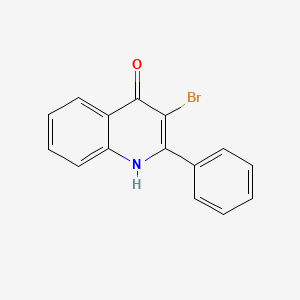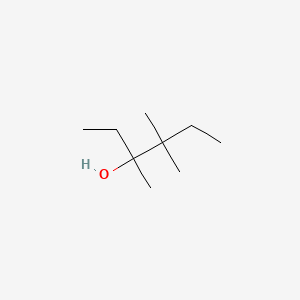
3,4,4-Trimethylhexan-3-ol
Descripción general
Descripción
3,4,4-Trimethylhexan-3-ol, also known as dihydronepetalactol, is a colorless liquid that is used in various industries, including fragrance and flavor, pharmaceuticals, and agrochemicals. It is a chiral molecule that has two enantiomers, which have different properties and are used in different applications.
Mecanismo De Acción
The mechanism of action of 3,4,4-Trimethylhexan-3-ol is not well understood. It is believed to interact with specific odorant receptors in the olfactory system, leading to the activation of signal transduction pathways and the perception of odor. It may also interact with other receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3,4,4-Trimethylhexan-3-ol has been shown to have various biochemical and physiological effects, including antimicrobial, antifungal, and insecticidal activities. It has been used as a natural preservative in food and cosmetic products. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic effects in various diseases, such as cancer, diabetes, and cardiovascular diseases. However, more research is needed to fully understand its effects and mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,4-Trimethylhexan-3-ol has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a potent odorant that can be used in various odorant receptor studies and biosensor development. However, its limitations include its volatility, which may affect its stability and reproducibility in experiments. It is also a chiral molecule that has two enantiomers, which may have different properties and effects.
Direcciones Futuras
There are several future directions for the research and development of 3,4,4-Trimethylhexan-3-ol. These include the synthesis of new analogs and derivatives with enhanced properties and activities, the development of new odorant receptor-based biosensors and diagnostic tools, and the investigation of its potential therapeutic effects in various diseases. Moreover, more research is needed to fully understand its effects and mechanisms of action, which may lead to new discoveries and applications in various fields.
Aplicaciones Científicas De Investigación
3,4,4-Trimethylhexan-3-ol has been used in various scientific research studies, including odorant receptor studies, synthetic biology, and drug discovery. It is a potent odorant that can activate specific odorant receptors in the olfactory system. It has been used as a ligand to study the structure and function of odorant receptors and to develop new odorant receptor-based biosensors. It has also been used as a building block in synthetic biology to create new pathways and enzymes for the production of biofuels and chemicals. In drug discovery, it has been used as a starting material to synthesize new compounds with potential therapeutic effects.
Propiedades
IUPAC Name |
3,4,4-trimethylhexan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-6-8(3,4)9(5,10)7-2/h10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJDXMFJOMPTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)(CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334891 | |
| Record name | 3,4,4-trimethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trimethylhexan-3-ol | |
CAS RN |
66793-74-6 | |
| Record name | 3,4,4-trimethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



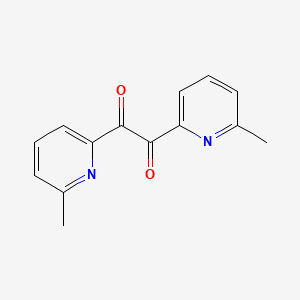

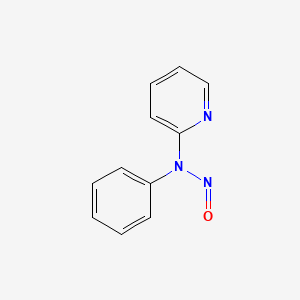

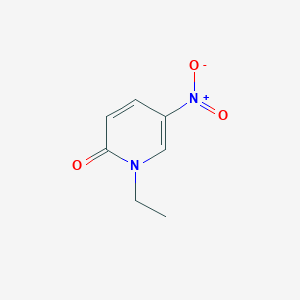
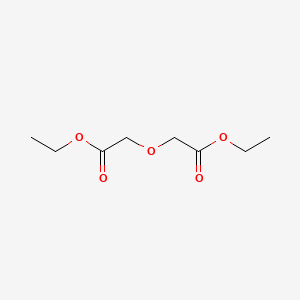
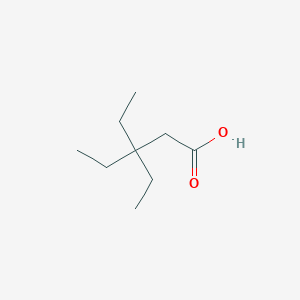
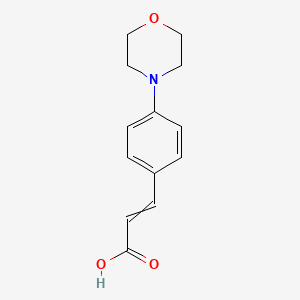

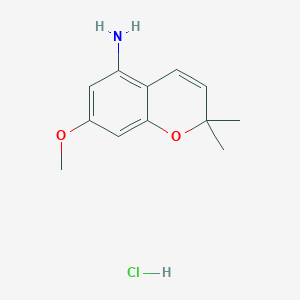
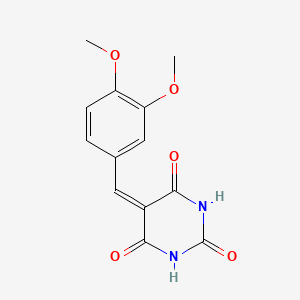
![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3055708.png)
